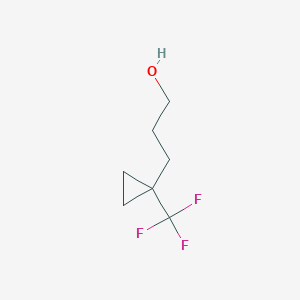
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL
描述
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL is an organic compound with the molecular formula C7H11F3O. It features a cyclopropyl ring substituted with a trifluoromethyl group and a propanol chain.
属性
分子式 |
C7H11F3O |
|---|---|
分子量 |
168.16 g/mol |
IUPAC 名称 |
3-[1-(trifluoromethyl)cyclopropyl]propan-1-ol |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(3-4-6)2-1-5-11/h11H,1-5H2 |
InChI 键 |
ASAKUNSFSVODCA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCCO)C(F)(F)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into an organic molecule using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate . The cyclopropyl ring can be formed through various cyclopropanation reactions, such as the Simmons-Smith reaction or Corey-Chaykovsky reaction .
Industrial Production Methods
Industrial production of 3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL may involve large-scale trifluoromethylation and cyclopropanation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to changes in the activity of enzymes, receptors, or other molecular targets, ultimately affecting biological processes .
相似化合物的比较
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylcyclopropane: Contains the trifluoromethyl group but lacks the propanol chain.
3-(Trifluoromethyl)propan-1-OL: Similar structure but lacks the cyclopropyl ring.
Uniqueness
3-(1-(Trifluoromethyl)cyclopropyl)propan-1-OL is unique due to the combination of a trifluoromethyl group, a cyclopropyl ring, and a propanol chain. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


